Cas no 1260596-20-0 ((R)-2-Amino-4-(3-bromophenyl)butanoic acid)

(R)-2-Amino-4-(3-bromophenyl)butanoic acid is a chiral non-proteinogenic amino acid featuring a bromophenyl substituent, which serves as a valuable intermediate in organic synthesis and pharmaceutical research. Its stereospecific (R)-configuration makes it particularly useful for the development of enantioselective compounds, including peptidomimetics and bioactive molecules. The presence of the 3-bromophenyl group enhances its utility in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating further structural modifications. This compound is also employed in the study of enzyme inhibition and receptor binding due to its structural resemblance to natural amino acids. High purity and well-defined chirality ensure reproducibility in research applications.
(R)-2-Amino-4-(3-bromophenyl)butanoic acid structure
1260596-20-0 structure
Product name:(R)-2-Amino-4-(3-bromophenyl)butanoic acid
CAS No:1260596-20-0
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD07372191
CID:5303313

(R)-2-Amino-4-(3-bromophenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-2-Amino-4-(3-bromophenyl)butanoic acid
    • H-D-HomoPhe(3-Br)-OH
    • MDL: MFCD07372191
    • Inchi: 1S/C10H12BrNO2/c11-8-3-1-2-7(6-8)4-5-9(12)10(13)14/h1-3,6,9H,4-5,12H2,(H,13,14)/t9-/m1/s1
    • InChI Key: OZPBGRHRYRFRRJ-SECBINFHSA-N
    • SMILES: C(O)(=O)[C@H](N)CCC1=CC=CC(Br)=C1

(R)-2-Amino-4-(3-bromophenyl)butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Advanced ChemBlocks
P41978-1G
(R)-2-Amino-4-(3-bromophenyl)butanoic acid
1260596-20-0 95%
1G
$750 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00824383-1g
(R)-2-Amino-4-(3-bromophenyl)butanoic acid
1260596-20-0 95%
1g
¥5299.0 2023-04-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595874-1g
(R)-2-amino-4-(3-bromophenyl)butanoic acid
1260596-20-0 98%
1g
¥9765.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595874-500mg
(R)-2-amino-4-(3-bromophenyl)butanoic acid
1260596-20-0 98%
500mg
¥5208.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595874-250mg
(R)-2-amino-4-(3-bromophenyl)butanoic acid
1260596-20-0 98%
250mg
¥4057.00 2024-08-09

Additional information on (R)-2-Amino-4-(3-bromophenyl)butanoic acid

Recent Advances in the Study of (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260596-20-0)

The compound (R)-2-Amino-4-(3-bromophenyl)butanoic acid (CAS: 1260596-20-0) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This chiral amino acid derivative, characterized by a bromophenyl moiety, serves as a key intermediate in the synthesis of bioactive molecules and peptidomimetics. Recent studies have explored its utility in modulating protein-protein interactions and as a building block for novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of (R)-2-Amino-4-(3-bromophenyl)butanoic acid in the design of selective inhibitors for bromodomain-containing proteins (BRDs). The researchers utilized a structure-activity relationship (SAR) approach, demonstrating that the bromophenyl group enhances binding affinity to the BRD4 acetyl-lysine recognition site. The study reported a 2.5-fold increase in inhibitory potency compared to analogs lacking the bromine substitution, highlighting the importance of this structural feature.

In the realm of neurodegenerative disease research, a team from MIT recently (2024) incorporated (R)-2-Amino-4-(3-bromophenyl)butanoic acid into the development of γ-secretase modulators for Alzheimer's disease treatment. The compound's stereochemistry and hydrophobic character were found to be critical for blood-brain barrier penetration and target engagement. Preclinical data showed promising results in reducing amyloid-β42 production without affecting Notch signaling, addressing a major challenge in current therapeutic approaches.

Pharmacokinetic studies of (R)-2-Amino-4-(3-bromophenyl)butanoic acid derivatives have revealed interesting metabolic properties. A 2024 paper in Drug Metabolism and Disposition reported that the bromine atom significantly influences the compound's metabolic stability, with hepatic microsomal studies showing a t1/2 of 47 minutes in human liver microsomes. This property, combined with its moderate solubility (2.1 mg/mL in PBS at pH 7.4), makes it a valuable scaffold for further optimization in drug development programs.

Recent synthetic methodology developments have also focused on this compound. A Nature Communications publication (2023) described an asymmetric catalytic route to (R)-2-Amino-4-(3-bromophenyl)butanoic acid with 99% ee using a novel chiral phosphoric acid catalyst. This advancement addresses previous challenges in large-scale production and provides a more sustainable alternative to traditional resolution methods. The reported yield of 82% represents a significant improvement over previous synthetic approaches.

The safety profile of (R)-2-Amino-4-(3-bromophenyl)butanoic acid has been evaluated in recent toxicological studies. Acute toxicity testing in rodent models showed an LD50 > 500 mg/kg, while genotoxicity assays (Ames test, micronucleus test) were negative at pharmacologically relevant concentrations. These findings support its potential as a drug development intermediate, though further studies are needed to fully characterize its safety profile in chronic exposure scenarios.

Looking forward, the unique properties of (R)-2-Amino-4-(3-bromophenyl)butanoic acid position it as a versatile building block in medicinal chemistry. Current research directions include its incorporation into PROTACs (proteolysis-targeting chimeras) and its use in the development of covalent inhibitors targeting cysteine residues. The compound's commercial availability (currently offered by ≥5 major chemical suppliers at >98% purity) and well-characterized properties suggest it will continue to play an important role in pharmaceutical research in the coming years.

Recommend Articles

Recommended suppliers
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.